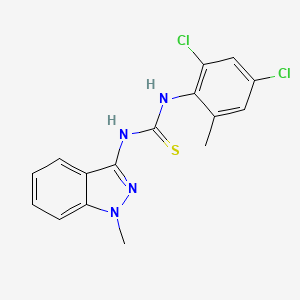
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine (also known as 5-DFPMT) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It belongs to the class of compounds called heterocyclic amines, which are found in many organic compounds. 5-DFPMT has been found to possess several unique properties that make it attractive for use in various scientific research applications.
Applications De Recherche Scientifique
Novel Synthesis Routes
Research has focused on developing efficient synthesis methods for fluorinated heterocyclic scaffolds due to their attractiveness in pharmaceutical chemistry. For example, a study by Revanna et al. (2013) explored the synthesis of novel functionalized carboxymides through Michael addition and Mannich reactions, demonstrating an efficient route for producing compound libraries with potential biological activities (Revanna et al., 2013).
Antimicrobial Applications
Compounds related to pyridinyl derivatives have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, showing that these compounds exhibit good to moderate antimicrobial activity (Bayrak et al., 2009).
Anticancer Evaluation
A series of pyridin-4-yl-substituted compounds were evaluated for their anticancer activity, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines, highlighting the potential of these scaffolds in developing new anticancer agents (Abdo & Kamel, 2015).
Catalytic Applications
Derivatives of pyridine, such as pyridine-2,6-bis(oxazoline), have been used to develop efficient and flexible lanthanide-based catalysts for enantioselective reactions, indicating the role of pyridinyl derivatives in enhancing catalytic efficiency and selectivity (Desimoni et al., 2005).
Propriétés
IUPAC Name |
5-[2-(1,3-difluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3S/c1-8-11(19-12(16)18-8)9-3-4-17-10(5-9)13(2,6-14)7-15/h3-5H,6-7H2,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUIUHQFOWVKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)






![(S)-2,6-Di(anthracen-9-yl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412311.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea](/img/structure/B1412317.png)

